molecular formula C6H9ClN2S B1487772 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride CAS No. 1365965-56-5

5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

Cat. No. B1487772
M. Wt: 176.67 g/mol
InChI Key: OYDNFEUTHIUDMP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is a research chemical . It is used in a variety of research applications .


Molecular Structure Analysis

The molecular weight of 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is 194.68 g/mol . The molecular formula is C6H8N2S . The InChI string representation of the molecule is InChI=1S/C6H8N2S/c7-6-4-2-1-3-5 (4)8-9-6/h1-3,7H2 . The canonical SMILES representation is C1CC2=C (SN=C2C1)N .


Physical And Chemical Properties Analysis

The physical form of 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Isothiazolo and Pyrimidine Derivatives

Isothiazolo[5,4-d]pyrimidines and their derivatives have been synthesized through various chemical reactions involving compounds structurally related to 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride. These syntheses explore the chemical reactivity and potential applications of these compounds in creating new chemical entities with possible biological activities (Anderson & Hsiao, 1975).

Anticoccidial and Antimicrobial Activities

Research has also focused on the synthesis of compounds related to 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride for their potential anticoccidial and antimicrobial activities. Derivatives synthesized from similar compounds have shown significant activity as coccidiostats and in vitro antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Georgiadis, 1976).

Novel Synthetic Routes and Chemical Reactions

Several studies have developed novel synthetic routes and chemical reactions involving compounds akin to 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride. These studies contribute to the broader understanding of chemical synthesis and reactivity, providing new methods for synthesizing diverse chemical structures with potential application in various fields of chemistry and pharmacology (Jensen & Pedersen, 1981).

Development of Functionally Substituted Derivatives

Functionally substituted isothiazole and isoxazole carboxamides have been synthesized, exploring the reactions of corresponding carboxylic acid chlorides with primary aromatic and aliphatic amines. These synthetic approaches provide insights into the development of functionally substituted chemical entities with potential applications in material science and medicinal chemistry (Dikusar et al., 2019).

Isothiazole Dioxide Derivatives

The synthesis of 3-aminoisothiazole dioxide derivatives and their halogenated counterparts has been achieved starting from specific amides, contributing to the diversity of isothiazole compounds available for further chemical and biological evaluation (Clerici et al., 2003).

Future Directions

As a research chemical, 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride may be used in a variety of research applications . The specific future directions for this compound will depend on the results of ongoing and future research studies.

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c7-6-4-2-1-3-5(4)8-9-6;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNFEUTHIUDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(SN=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 2
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 3
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 4
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 5
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 6
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

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